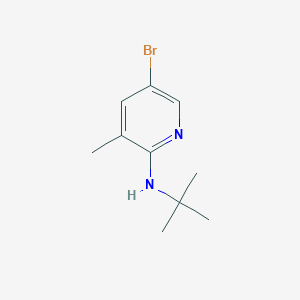

N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine

Overview

Description

N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine (NBMTBA) is an organic compound that is used in a variety of scientific applications. It is a colorless solid that is soluble in organic solvents, such as ether and benzene. NBMTBA is an important intermediate in the synthesis of various amines, and it has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Asymmetric Synthesis and Heterocycle Formation

N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine has implications in asymmetric synthesis, particularly in the formation of N-heterocycles. Chiral sulfinamides, a class to which this compound belongs, are recognized for their role as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. They provide a pathway to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, important motifs in natural products and therapeutically relevant compounds. This versatile methodology underscores the compound's significance in synthesizing complex structures with potential medicinal applications (Philip et al., 2020).

Catalytic Systems in Organic Synthesis

This compound is also noted in the context of copper-catalyzed C-N bond-forming cross-coupling reactions. Its utility is observed in reactions involving various amines and aryl halides or arylboronic acids, indicating its role in facilitating key organic transformations. The recyclability of these copper-mediated systems, combined with their potential for commercial exploitation, highlights the compound's importance in sustainable and efficient chemical synthesis (Kantam et al., 2013).

Advanced Oxidation Processes

In environmental sciences, the compound's framework is relevant in advanced oxidation processes (AOPs) aimed at degrading nitrogen-containing hazardous compounds, like amino and azo compounds. These AOPs, including ozone and Fenton processes, demonstrate potential in mineralizing these stubborn compounds, thereby improving the efficacy of overall treatment schemes. This association underscores the broader environmental significance of this compound, particularly in water treatment technologies (Bhat & Gogate, 2021).

Fuel Oxygenate Purification

The compound's related tert-butyl group is significant in the purification of fuel additives like Methyl Tert-butyl Ether (MTBE), where pervaporation, a membrane process, is employed for the separation of organic mixtures. The role of tert-butyl groups in such membrane methods, particularly in the context of fuel performance improvement and emission reduction, underscores the compound's relevance in energy and environmental sciences (Pulyalina et al., 2020).

properties

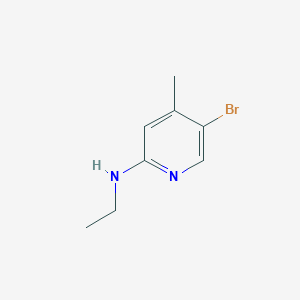

IUPAC Name |

5-bromo-N-tert-butyl-3-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2/c1-7-5-8(11)6-12-9(7)13-10(2,3)4/h5-6H,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTUCVKYAEQJDGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

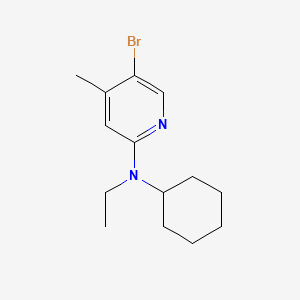

Canonical SMILES |

CC1=CC(=CN=C1NC(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1424026.png)

![N-[3-(Dimethylamino)propyl]-4-piperidinecarboxamide dihydrochloride](/img/structure/B1424032.png)

![N-[2-(Dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride](/img/structure/B1424033.png)

![N-[4-(3-Azetidinyloxy)phenyl]acetamide](/img/structure/B1424034.png)

![4-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424039.png)